

Lsz-102 and its role in endocrine resistance

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An In-depth Technical Guide to Lsz-102 and its Role in Endocrine Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrine therapy is the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer, which constitutes the majority of breast cancer diagnoses.[1] However, the development of endocrine resistance, either de novo or acquired, presents a significant clinical challenge.[1][2] This resistance is often driven by mechanisms such as activating mutations in the estrogen receptor gene (ESR1) or the upregulation of alternative signaling pathways like PI3K/AKT/mTOR and CDK4/6-Cyclin D.[3][4][5] **Lsz-102** is a potent, orally bioavailable, investigational selective estrogen receptor degrader (SERD) designed to overcome these resistance mechanisms.[1][6][7][8] Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, SERDs like **Lsz-102** function by binding to the estrogen receptor and inducing its proteasome-mediated degradation.[9][10][11] This action effectively eliminates the receptor as a signaling molecule, offering a promising therapeutic strategy against both wild-type and mutant ER-driven tumors.[10] This technical guide provides a comprehensive overview of **Lsz-102**, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on its role in combating endocrine resistance.

Introduction to Lsz-102

Lsz-102 is a non-steroidal, orally administered small molecule belonging to the benzothiophene class of compounds.[1][7] It was developed to address the limitations of existing endocrine therapies, including the poor physicochemical properties and intramuscular



administration of fulvestrant, the only currently approved SERD.[1][6][3] By achieving higher systemic exposure, oral SERDs like **Lsz-102** have the potential for more complete ER degradation and greater clinical activity, particularly against tumors harboring ESR1 mutations. [3][12][13]

Chemical Properties

- Chemical Name: (E)-3-(4-((2-(2-(1,1-Difluoroethyl)-4-fluorophenyl)-6hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic Acid[8]
- Molecular Formula: C₂₅H₁₇F₃O₄S[8][11][14]
- Molecular Weight: 470.46 g/mol [8][11][14]
- CAS Number: 2135600-76-7[8][11]

Mechanism of Action and Role in Endocrine Resistance

Lsz-102's primary mechanism of action is the degradation of the estrogen receptor alpha (ERα).[9] Upon administration, it binds to ERα, inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[10] This prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[9][11]

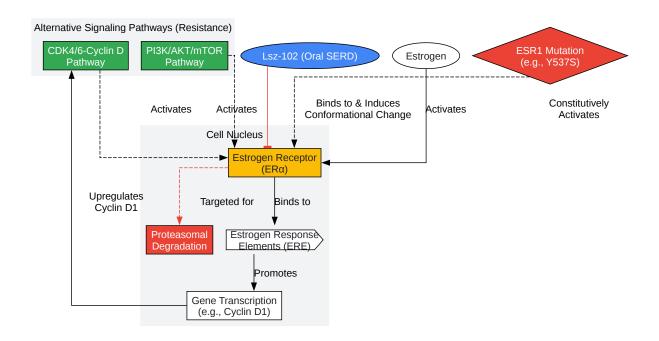
Endocrine resistance is a multifaceted problem. Key mechanisms include:

- ESR1 Mutations: Ligand-binding domain mutations (e.g., Y537S, D538G) lead to constitutive, estrogen-independent receptor activation.[3][5]
- Pathway Crosstalk: Upregulation of growth factor receptor pathways (e.g., PI3K/AKT/mTOR, MAPK) can phosphorylate and activate ERα or its co-regulators in a ligand-independent manner.[2][4][5][15]
- Cell Cycle Dysregulation: Decoupling of the cell cycle from ER signaling, often through the cyclin D–CDK4/6–retinoblastoma protein pathway, allows for continued proliferation.[3][4]



Lsz-102 directly counters these mechanisms by eliminating the ERα protein, the central node of these signaling networks. Preclinical studies have demonstrated that **Lsz-102** is effective against both wild-type and Y537S mutant ERα.[10] Furthermore, it has shown synergistic activity when combined with inhibitors of the CDK4/6 (ribociclib) and PI3K (alpelisib) pathways, providing a strong rationale for combination therapies in resistant settings.[3][10][12][13]

Signaling Pathway Diagram



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Caption: Mechanism of **Lsz-102** and its role in overcoming endocrine resistance pathways.



Quantitative Data Summary

The primary clinical evidence for **Lsz-102** comes from the Phase I/Ib dose-escalation study NCT02734615, which evaluated **Lsz-102** as a monotherapy and in combination with the CDK4/6 inhibitor ribociclib or the PI3Kα inhibitor alpelisib in heavily pretreated patients with ER+ advanced breast cancer.[3][16][17]

Table 1: Clinical Efficacy of Lsz-102 (NCT02734615)

Treatment Arm	N	Objective Response Rate (ORR) (95% CI)	Clinical Benefit Rate (CBR) (95% CI)	Median Progressio n-Free Survival (PFS) (95% CI)	Reference(s
A: Lsz-102	77-78	1.3% (0.0–	7.8% (2.9–	1.8 months	[3][7][12][13]
Monotherapy		7.0)	16.2) to 9.1%	(1.7–2.0)	[17]
B: Lsz-102 + Ribociclib	76-78	16.9% (9.3– 27.1)	35.1% (24.5– 46.8) to 35.5%	6.2 months (4.4–6.4)	[3][7][12][13] [17]
C: Lsz-102 +	39-43	7.0% (1.5–	20.9% (10.0–	3.5 months	[3][7][13][17]
Alpelisib		19.1)	36.0)	(1.8–5.5)	[18]

Note: CBR

and patient

numbers (N)

vary slightly

between

reported

interim and

final

analyses.

Table 2: Safety Profile - Dose-Limiting Toxicities (DLTs) and Common Adverse Events (AEs)



Treatment Arm	Dose-Limiting Toxicities (DLTs)	Most Common Adverse Events (AEs)	Reference(s)
A: Lsz-102 Monotherapy	5% (4/77)	Gastrointestinal (nausea, vomiting, diarrhea)	[3][12][17][18]
B: Lsz-102 + Ribociclib	3% (2/78)	Gastrointestinal, Neutropenia, AST abnormalities	[3][12][13][17][18]
C: Lsz-102 + Alpelisib	19% (8/43)	Gastrointestinal, Hypoglycemia, Skin rash	[3][12][13][17][18]

Table 3: Preclinical Activity of Lsz-102

Model System	Finding	Key Result	Reference(s)
MCF-7 Cells (WT ERα)	ERα Degradation	Induces proteasome- mediated degradation	[10]
MCF-7 Cells (WT ERα)	ERα Antagonism	Inhibits transcription of ERα target genes	[10]
MCF-7 Cells (Y537S Mutant ERα)	ERα Degradation & Proliferation	More pronounced degradation and less severe shift in proliferation inhibition compared to fulvestrant	[10]
MCF-7 Xenograft Model	In Vivo Efficacy	Significant tumor regression and inhibition of ERα regulated transcripts	[1][7][10]
MCF-7 Xenograft Model (Y537S Mutant)	In Vivo Efficacy	Maintained activity, whereas fulvestrant activity was reduced	[10]

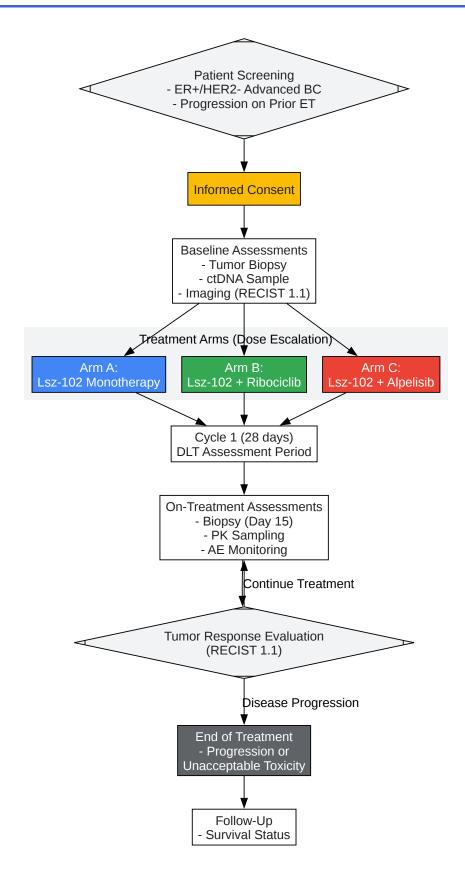


Experimental Protocols Phase I/Ib Clinical Trial (NCT02734615) Protocol

- Study Design: An open-label, multinational, multicenter, first-in-human, dose-escalation study.[3][17]
- Patient Population: Adult patients with histologically confirmed advanced or metastatic ER+/HER2- breast cancer who had progressed after endocrine therapy.[16][17] Prior treatment with fulvestrant, CDK4/6 inhibitors, or chemotherapy was permitted.[12]
- Treatment Arms & Dosing:
 - Arm A: Lsz-102 monotherapy, dose escalation from 200–900 mg once daily or 200–300 mg twice daily.[3][17][18]
 - Arm B: Lsz-102 (200–600 mg/day) in combination with ribociclib (300–600 mg/day).[3][17]
 [18]
 - Arm C: Lsz-102 (300–450 mg/day) in combination with alpelisib (200–300 mg/day).[3][17]
 [18]
- Primary Endpoint: Frequency of dose-limiting toxicities (DLTs) during the first 28-day treatment cycle.[3][17]
- Secondary & Exploratory Endpoints: Characterization of safety and tolerability, anti-tumor efficacy (per RECIST v1.1), pharmacokinetics (PK), and pharmacodynamic (PD) markers, including ER reduction in on-treatment biopsies and analysis of circulating tumor DNA (ctDNA).[3][13][16][17]

Experimental Workflow Diagram





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Caption: Simplified workflow for the NCT02734615 Phase I/Ib clinical trial.



Preclinical In Vivo Xenograft Study Protocol

- Model: MCF-7 human breast cancer xenograft model in mice.[1]
- Hormone Supplementation: Mice were supplemented with estradiol to support the growth of the ER-dependent tumors.[1]
- Treatment Groups:
 - Vehicle control
 - Lsz-102 (administered orally)
 - Fulvestrant (administered subcutaneously, for comparison)[1]
- Endpoints:
 - Tumor volume measurements over time to assess anti-tumor activity.[1]
 - Pharmacodynamic analysis of tumor tissue to measure ERα protein levels and inhibition of ERα-regulated transcripts.[10]
- Statistical Analysis: Analysis of variance (ANOVA) with post-hoc tests (e.g., Holm–Sidak) to compare treatment groups against the vehicle control.[1]

Conclusion and Future Directions

Lsz-102 is a promising oral SERD that demonstrates the ability to effectively degrade the estrogen receptor, showing activity in preclinical models of both endocrine-sensitive and resistant breast cancer, including those with ESR1 mutations.[3][10] The first-in-human Phase I/Ib study established its tolerability as a single agent and revealed a manageable safety profile when combined with ribociclib and alpelisib.[3][17][18] Preliminary clinical activity was observed, particularly in the **Lsz-102** plus ribociclib combination arm, warranting further investigation.[3]

The development of potent, oral SERDs like **Lsz-102** represents a critical advancement in the management of ER+ breast cancer. By directly targeting and eliminating the key driver of tumor growth, these agents have the potential to overcome the primary mechanisms of resistance to



traditional endocrine therapies. Future research will focus on optimizing combination strategies, identifying biomarkers to predict response, and positioning these novel agents within the evolving landscape of breast cancer treatment.

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